Epocarbazolin B
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Overview
Description
Epocarbazolin B is a natural product isolated from the fungus Epichloë typhina. It belongs to the class of alkaloids and has been the subject of numerous research studies in the field of medicinal chemistry. Epocarbazolin B has shown promising results as an anticancer agent, and its unique structure has attracted the attention of many researchers.
Scientific Research Applications
Synthesis and Chemical Properties
Epocarbazolin B, along with its counterpart Epocarbazolin A, has been a subject of interest in synthetic chemistry. A study outlined a methodology for the total synthesis of both (±)-epocarbazolin A and epocarbazolin B. This process involved the epoxidation of trisilyl-protected carbazomadurins A and B with dimethyldioxirane followed by desilylation. The study also explored the asymmetric synthesis of (−)-epocarbazolin A via Shi epoxidation, highlighting the chemical complexities and possibilities of manipulating the Epocarbazolin molecules for various applications (Knöll & Knölker, 2006).
Pharmacological Potential
A broader examination of carbazole derivatives, including Epocarbazolin B, indicated promising pharmacological properties. The study mentioned that carbazole alkaloids like Epocarbazolin B act as antioxidants, functioning as free-radical scavengers. This property suggests potential applications in developing novel drugs against diseases initiated by oxygen-derived free radicals. Moreover, the study also explored the structure–activity relationships of carbazole derivatives for anti-tuberculosis activity, indicating the potential medicinal relevance of these compounds (Choi et al., 2008).
properties
CAS RN |
146935-40-2 |
---|---|
Product Name |
Epocarbazolin B |
Molecular Formula |
C23H29NO4 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-(hydroxymethyl)-7-methyl-8-[3-methyl-3-(3-methylpentyl)oxiran-2-yl]-9H-carbazole-1,6-diol |
InChI |
InChI=1S/C23H29NO4/c1-5-12(2)8-9-23(4)22(28-23)18-13(3)17(27)10-15-19-14(11-25)6-7-16(26)21(19)24-20(15)18/h6-7,10,12,22,24-27H,5,8-9,11H2,1-4H3 |
InChI Key |
MBSCZZAHNJORIK-UHFFFAOYSA-N |
SMILES |
CCC(C)CCC1(C(O1)C2=C3C(=CC(=C2C)O)C4=C(C=CC(=C4N3)O)CO)C |
Canonical SMILES |
CCC(C)CCC1(C(O1)C2=C3C(=CC(=C2C)O)C4=C(C=CC(=C4N3)O)CO)C |
synonyms |
epocarbazolin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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